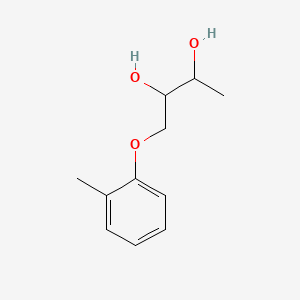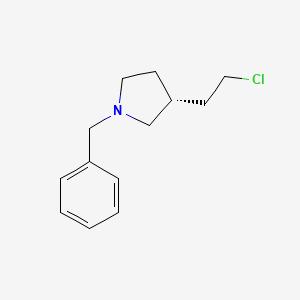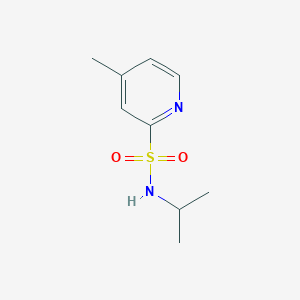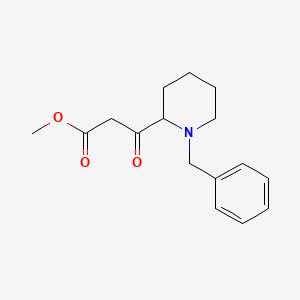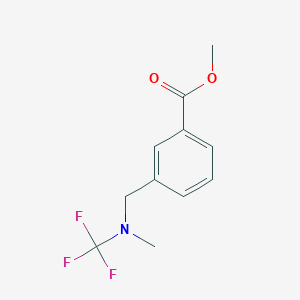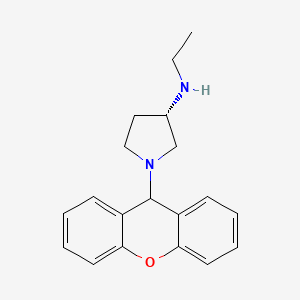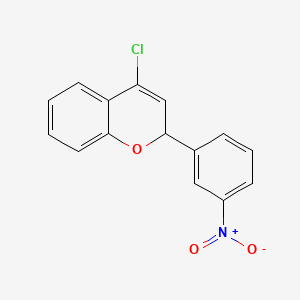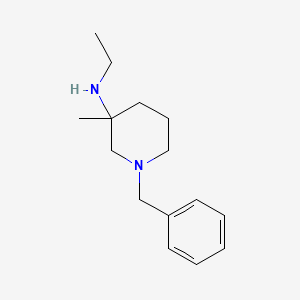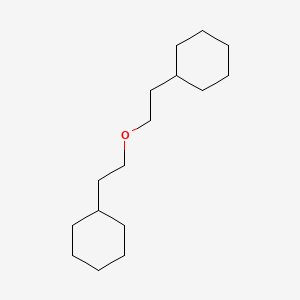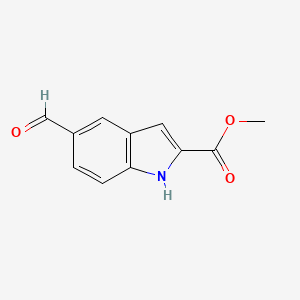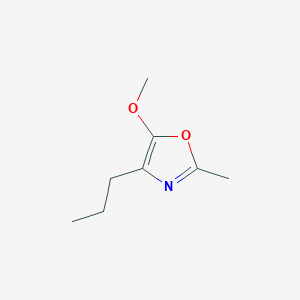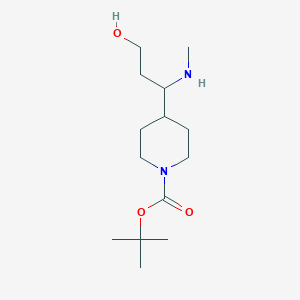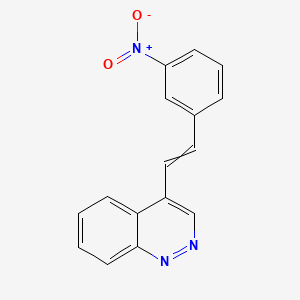
4-(m-Nitrostyryl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(m-Nitrostyryl)cinnoline is a heterocyclic aromatic compound with the molecular formula C16H11N3O2 It is characterized by the presence of a cinnoline ring system substituted with a nitrostyryl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Nitrostyryl)cinnoline typically involves the condensation of cinnoline derivatives with nitrostyryl precursors. One common method includes the cyclization of arenediazonium salts, which has been extensively developed in recent years . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 4-(m-Nitrostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and acetic acid are often employed to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
4-(m-Nitrostyryl)cinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Industry: It is utilized in the production of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(m-Nitrostyryl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular components to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the cinnoline ring.
Comparison with Similar Compounds
Cinnoline: A parent compound with a similar ring structure but without the nitrostyryl group.
Quinoxaline: Another heterocyclic compound with a similar nitrogen-containing ring system.
Quinazoline: A related compound with a fused ring system that shares some chemical properties with cinnoline.
Uniqueness: 4-(m-Nitrostyryl)cinnoline is unique due to the presence of the nitrostyryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
60246-14-2 |
|---|---|
Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-[2-(3-nitrophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11H |
InChI Key |
ACOHLVVMLNSRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


